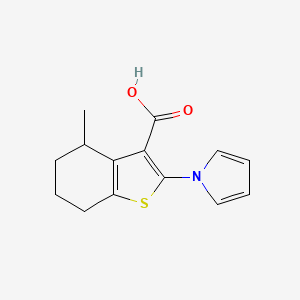

4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound featuring a benzothiophene core with a pyrrole substituent and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a thiophene derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The pyrrole group can be introduced through a substitution reaction involving a pyrrole precursor.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The benzothiophene core can be reduced to form simpler derivatives.

Substitution: The pyrrole group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Substitution: Electrophiles such as bromine (Br₂) or acyl chlorides.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Reduced benzothiophenes.

Substitution: Substituted pyrroles and benzothiophenes.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this structure. For example, derivatives have been tested against various cancer cell lines, demonstrating significant inhibitory effects. In vitro studies have shown that certain derivatives can inhibit the growth of leukemia and central nervous system cancer cell lines by over 70% .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent. Further investigations are necessary to elucidate the mechanisms involved and to optimize its efficacy.

Case Studies

- Anticancer Screening : A study conducted by Güzel-Akdemir et al. demonstrated that derivatives of thiazolidinone incorporating similar structures exhibited significant anticancer activity against multiple cell lines. The study utilized a primary screening protocol from the National Cancer Institute to assess cytotoxicity and growth inhibition .

- Synthetic Modifications : Research has focused on modifying the structure to enhance biological activity. For instance, introducing different substituents on the pyrrole ring has been shown to affect the compound's potency against cancer cells .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

2-(1H-pyrrol-1-yl)benzothiophene-3-carboxylic acid

4-Methyl-2-(1H-pyrrol-1-yl)benzothiophene-3-carboxylic acid

4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the tetrahydrobenzothiophene core and the pyrrole substituent. These features may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

4-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and analgesic effects, and discusses structure-activity relationships (SAR) that influence its biological efficacy.

The compound has the following chemical characteristics:

- Molecular Formula : C16H19NO2S

- Molecular Weight : 289.39256 g/mol

- CAS Number : 132483-55-7

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (leukemia) cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.126 |

| This compound | SMMC-7721 | 0.071 |

| This compound | K562 | 0.164 |

These results indicate that the compound's structural features significantly influence its activity against cancer cells. The presence of electron-donating groups enhances activity, while electron-withdrawing groups tend to diminish it .

Analgesic Activity

The analgesic properties of the compound have also been investigated. In animal models using the "hot plate" method, certain derivatives demonstrated superior analgesic effects compared to standard analgesics like metamizole. The findings suggest a promising potential for developing new analgesics based on this scaffold.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the molecular structure can significantly impact biological activity:

- Electron-Donating Groups : Substituents such as methoxy (-OCH3) enhance anticancer activity.

- Electron-Withdrawing Groups : The introduction of halogens or other electron-withdrawing groups reduces efficacy.

- Pyrrole Ring Influence : The presence of the pyrrole moiety is crucial for maintaining biological activity.

Case Studies

A notable case study involved testing various derivatives of the compound against multiple cancer cell lines. The results indicated that specific modifications led to enhanced potency and selectivity for cancer cells over normal cells.

Example Case Study Results

A derivative with an additional methyl group on the pyrrole ring showed an IC50 value of 0.071 μM against SMMC-7721 cells, indicating a strong anticancer effect compared to other tested compounds .

Propiedades

IUPAC Name |

4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-9-5-4-6-10-11(9)12(14(16)17)13(18-10)15-7-2-3-8-15/h2-3,7-9H,4-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXDYJWYZLBRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.